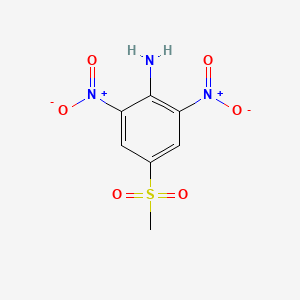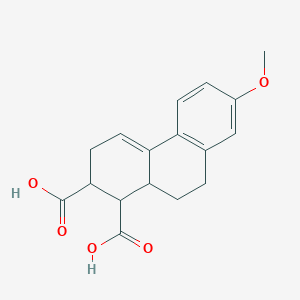
6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the phenanthrene core, followed by functionalization to introduce the methoxy and dicarboxylic acid groups .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism by which 6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid include:
1,2,3,5,6,7,8,8a-Octahydro-1,2-naphthalenedicarboxylic acids: These compounds share a similar cyclic structure and can undergo similar reactions.
8,8,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-2,4a-methanonaphthalene: This compound has a related structure and similar reactivity.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This makes it particularly interesting for applications requiring precise control over reactivity and interactions with other molecules .
Properties
CAS No. |
94753-16-9 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C17H18O5/c1-22-10-3-5-11-9(8-10)2-4-13-12(11)6-7-14(16(18)19)15(13)17(20)21/h3,5-6,8,13-15H,2,4,7H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
KKHOCXPWZHHXOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CCC(C(C3CC2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


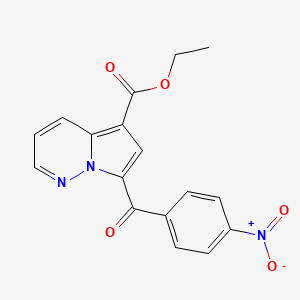


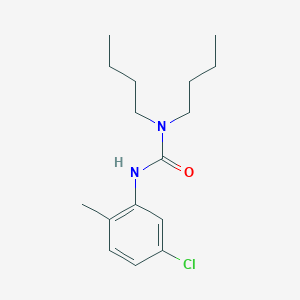
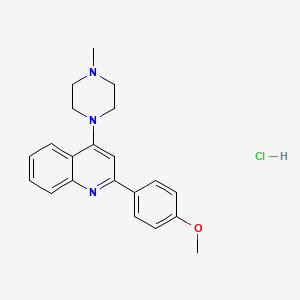
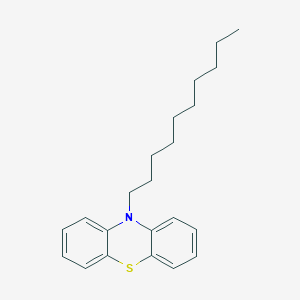
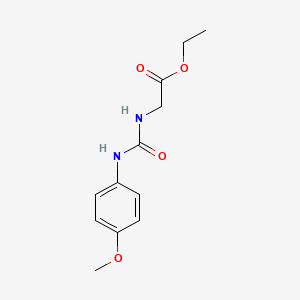
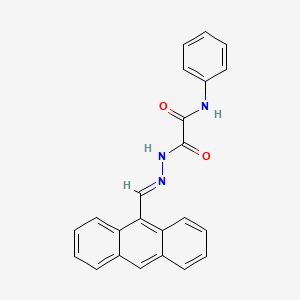

![6,6-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11951271.png)
